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Compound of Interest

Compound Name: 3,3-Dimethoxybutan-2-one

Cat. No.: B1329833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-
Dimethoxybutan-2-one (CAS No. 21983-72-2), a versatile ketone and ketal used in various

chemical syntheses. The following sections present key spectroscopic data in a structured

format, detail the experimental protocols for data acquisition, and provide a visual

representation of the analytical workflow.

Chemical Structure and Properties
IUPAC Name: 3,3-Dimethoxybutan-2-one[1]

Molecular Formula: C₆H₁₂O₃[1]

Molecular Weight: 132.16 g/mol [2][3]

Appearance: Colorless to light yellow liquid[3]

Boiling Point: 145-146 °C

Density: 0.987 g/mL at 25 °C

Refractive Index: n20/D 1.407

Spectroscopic Data Summary
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The following tables summarize the key spectroscopic data for 3,3-Dimethoxybutan-2-one,

providing a reference for compound identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.20 Singlet 3H CH₃ (Ketone)

~3.25 Singlet 6H 2 x OCH₃ (Methoxy)

~1.35 Singlet 3H
CH₃ (Quaternary

Carbon)

Note: Predicted chemical shifts based on typical values for similar functional groups. A

certificate of analysis for a commercial sample confirms the ¹H NMR spectrum is consistent

with the structure of 3,3-Dimethoxybutan-2-one.[3][4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppm Assignment

~209 C=O (Ketone)

~103 C(OCH₃)₂ (Ketal)

~49 OCH₃ (Methoxy)

~25 CH₃ (Ketone)

~19 CH₃ (Quaternary Carbon)

Note: Predicted chemical shifts based on typical values for similar functional groups. The

carbonyl carbon of a ketone typically appears downfield, often above 190 ppm.[5]

IR (Infrared) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~1720 Strong C=O Stretch (Ketone)

~2980-2850 Medium-Strong C-H Stretch (Aliphatic)

~1450, ~1370 Medium C-H Bend (Aliphatic)

~1150-1050 Strong C-O Stretch (Ketal/Ether)

Note: The characteristic strong absorption for a saturated aliphatic ketone C=O stretch is

typically observed around 1715 cm⁻¹.[5]

Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

132 Low [M]⁺ (Molecular Ion)

117 Moderate [M - CH₃]⁺

89 High [M - COCH₃]⁺

73 Moderate [C₃H₅O₂]⁺

43 Very High [CH₃CO]⁺ (Base Peak)

Note: The fragmentation pattern is consistent with the structure, showing characteristic losses

of methyl and acetyl groups. Alpha-cleavage is a common fragmentation pattern for ketones.[5]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a liquid sample like 3,3-Dimethoxybutan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 3,3-Dimethoxybutan-2-one.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference

the chemical shifts to 0.00 ppm.

¹H NMR Acquisition Parameters:

Spectrometer: 300 MHz or higher field strength.

Pulse Program: Standard single-pulse acquisition.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR Acquisition Parameters:

Spectrometer: 75 MHz or higher.

Pulse Program: Proton-decoupled single-pulse acquisition.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.
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Apply baseline correction.

Calibrate the spectrum using the internal standard (TMS at 0.00 ppm) or the residual

solvent peak.

Integrate the signals in the ¹H NMR spectrum.

Pick and label the peaks in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
For a liquid sample like 3,3-Dimethoxybutan-2-one, the Attenuated Total Reflectance (ATR) or

transmission method can be used.

ATR Method:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a drop of 3,3-Dimethoxybutan-2-one directly onto the ATR crystal, ensuring

complete coverage.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Transmission Method (Salt Plates):

Place a drop of the liquid sample on the surface of a polished salt plate (e.g., NaCl or

KBr).

Carefully place a second salt plate on top to create a thin liquid film between the plates.

Mount the plates in the sample holder of the FTIR spectrometer.
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Acquire the spectrum. A background spectrum of the empty beam path should be taken

beforehand.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 3,3-Dimethoxybutan-2-one (approximately 10-100 µg/mL) in

a volatile organic solvent such as dichloromethane or hexane.[6]

Transfer the solution to a GC autosampler vial.

GC Parameters (Typical):

Injection Port Temperature: 250 °C.

Injection Mode: Split or splitless, depending on concentration.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and

hold for several minutes.

MS Parameters (Typical):

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 40 to 200.

Data Analysis:
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The total ion chromatogram (TIC) will show the retention time of 3,3-Dimethoxybutan-2-
one.

The mass spectrum corresponding to the chromatographic peak is extracted and analyzed

for the molecular ion and fragmentation patterns.

The obtained mass spectrum can be compared with library spectra for confirmation.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 3,3-
Dimethoxybutan-2-one.
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Caption: Workflow for spectroscopic analysis of 3,3-Dimethoxybutan-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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